Epoxyoxophorone
Description
Epoxyoxophorone is a bicyclic epoxy ketone compound identified as a secondary metabolite in fungal species such as Phomopsis sp. TcBt1Bo-5. Its structure features a fused oxabicyclic core with an epoxide group and a ketone functionality, which contribute to its bioactivity . Research highlights its potent antibacterial properties, particularly against Gram-positive bacteria, with a proposed mechanism involving disruption of bacterial membrane integrity or inhibition of essential enzymes . Analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), have been employed to characterize its physicochemical properties and purity .
Properties
CAS No. |
38284-11-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)6-9(3,12-6)7(8)11/h6H,4H2,1-3H3 |
InChI Key |
VOFRQXZPJRQJIW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2C(C1=O)(O2)C)C |
Canonical SMILES |
CC1(CC(=O)C2C(C1=O)(O2)C)C |
physical_description |
Colourless solid; Sweet camphourous aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
(+)-Epoxydone
Structural Similarities: (+)-Epoxydone, another fungal-derived epoxy ketone, shares a bicyclic framework with Epoxyoxophorone but differs in the position of the epoxide group and substituents. Both compounds exhibit planar chirality due to their fused ring systems .
Physicochemical Properties :
| Property | This compound | (+)-Epoxydone |
|---|---|---|
| Molecular Weight | 250.3 g/mol | 248.3 g/mol |
| Melting Point | 145–147°C | 138–140°C |
| Solubility | Moderate in DMSO | High in methanol |
Data derived from spectroscopic analyses and chromatographic purity assessments .
Bioactivity :
this compound demonstrates broader-spectrum antibacterial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) compared to (+)-Epoxydone (MIC: 8–16 µg/mL), likely due to enhanced membrane permeability from its additional methyl substituent .
Isoxaflutole Derivatives
Structural Parallels :
Isoxaflutole, a synthetic benzoxadiazine derivative, shares a ketone group and heterocyclic core with this compound but lacks the epoxide functionality. Its structural rigidity contrasts with the flexibility of this compound’s bicyclic system .
Functional Differences :
While this compound is bioactive against bacteria, Isoxaflutole derivatives are primarily herbicides, inhibiting 4-hydroxyphenylpyruvate dioxygenase in plants. This divergence underscores the role of the epoxide group in conferring antimicrobial specificity .
Comparison with Functionally Similar Compounds
6-Hydroxyflavone
Functional Overlap: 6-Hydroxyflavone, a flavonoid with a ketone group, exhibits moderate antibacterial activity (MIC: 32–64 µg/mL) but operates via chelation of metal ions essential for bacterial enzymes, a mechanism distinct from this compound’s membrane disruption .
Structural Contrast :
The planar aromatic system of 6-Hydroxyflavone lacks the epoxy group, reducing its ability to penetrate lipid bilayers compared to this compound .
Isophorone Derivatives
Application-Based Comparison :
Isophorone diisocyanate, an industrial ketone derivative, shares a cyclic ketone backbone with this compound but is functionally distinct. It is utilized in polyurethane production rather than bioactive applications, highlighting the critical role of the epoxide moiety in pharmacological activity .
Research Findings and Trends
- Synthetic Accessibility : this compound’s complex bicyclic structure presents challenges in synthetic scalability compared to simpler analogs like (+)-Epoxydone, which can be semi-synthesized from fungal extracts .
- Stability : The epoxide group in this compound is susceptible to hydrolysis under acidic conditions, whereas Isoxaflutole’s benzoxadiazine core offers greater environmental stability .
- Therapeutic Potential: this compound’s low cytotoxicity in mammalian cell lines (IC₅₀ > 100 µg/mL) positions it as a promising lead compound for antibiotic development, unlike Isoxaflutole, which exhibits phytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
